N-(4-bromo-2-chloro-6-methylphenyl)-2-chloropyridine-4-carboxamide
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Overview
Description
N-(4-bromo-2-chloro-6-methylphenyl)-2-chloropyridine-4-carboxamide is a complex organic compound characterized by the presence of bromine, chlorine, and methyl groups attached to a phenyl ring, which is further connected to a chloropyridine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-chloro-6-methylphenyl)-2-chloropyridine-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 4-bromo-2-chloro-6-methylphenylamine. This intermediate is then reacted with 2-chloropyridine-4-carboxylic acid under specific conditions to form the desired carboxamide. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-chloro-6-methylphenyl)-2-chloropyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF (dimethylformamide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
N-(4-bromo-2-chloro-6-methylphenyl)-2-chloropyridine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Material Science: The compound is explored for its properties in the development of new materials, including polymers and coatings.
Biological Studies: It is used in various biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-chloro-6-methylphenyl)-2-chloropyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-2-chloro-6-methylphenyl)acetamide
- 4-bromo-2-chloro-6-methylphenyl chloroacetate
- Methyl 2-(4-(2-bromoethyl)phenyl)acetate
Uniqueness
N-(4-bromo-2-chloro-6-methylphenyl)-2-chloropyridine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-(4-bromo-2-chloro-6-methylphenyl)-2-chloropyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrCl2N2O/c1-7-4-9(14)6-10(15)12(7)18-13(19)8-2-3-17-11(16)5-8/h2-6H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXFVMFZUHUYGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC(=NC=C2)Cl)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrCl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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